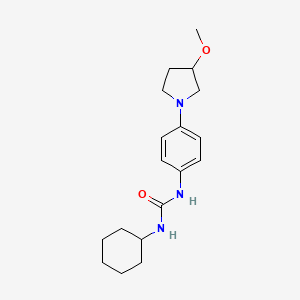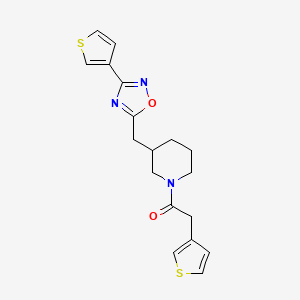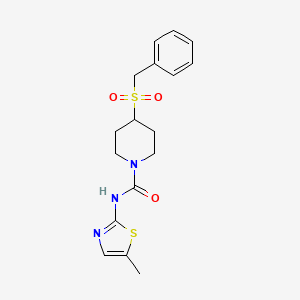
4-(benzylsulfonyl)-N-(5-methylthiazol-2-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzylsulfonyl)-N-(5-methylthiazol-2-yl)piperidine-1-carboxamide, also known as BZP, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields of research. BZP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
4-(benzylsulfonyl)-N-(5-methylthiazol-2-yl)piperidine-1-carboxamide acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It also affects the release of serotonin, which can lead to mood changes and other physiological effects. This compound has been shown to bind to the serotonin transporter, preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in extracellular serotonin levels, which can affect mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, such as increased alertness, euphoria, and anxiety. This compound has been shown to have similar effects to amphetamine, but with fewer side effects.
実験室実験の利点と制限
4-(benzylsulfonyl)-N-(5-methylthiazol-2-yl)piperidine-1-carboxamide has several advantages for use in lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, this compound has limitations, including its potential for abuse and its effects on the central nervous system. Researchers must take precautions when handling this compound to avoid exposure and ensure the safety of those involved in the experiments.
将来の方向性
There are several future directions for research involving 4-(benzylsulfonyl)-N-(5-methylthiazol-2-yl)piperidine-1-carboxamide, including investigating its potential use as a treatment for various neurological disorders. This compound has been shown to affect the release of serotonin, which may have implications for the treatment of depression and anxiety. Additionally, this compound could be used as a tool to study the effects of drugs on the central nervous system, leading to a better understanding of the mechanisms of action of these drugs. Further research is needed to fully understand the potential applications of this compound in various fields of study.
Conclusion
This compound is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields of research. Its mechanism of action and physiological effects have been studied extensively, and it has been used as a tool to study the effects of drugs on the central nervous system. This compound has several advantages for use in lab experiments, but also has limitations that must be considered. Future research involving this compound could lead to a better understanding of its potential applications in various fields of study.
合成法
4-(benzylsulfonyl)-N-(5-methylthiazol-2-yl)piperidine-1-carboxamide can be synthesized using different methods, including the reaction of piperazine with benzylsulfonyl chloride and 5-methylthiazole-2-carboxylic acid, followed by the addition of acetic anhydride. Another method involves the reaction of piperazine with benzyl chloride, followed by the addition of 5-methylthiazole-2-carboxylic acid and sulfonyl chloride. Both methods have been used to produce this compound with high yields and purity.
科学的研究の応用
4-(benzylsulfonyl)-N-(5-methylthiazol-2-yl)piperidine-1-carboxamide has been used in various scientific research applications, including as a tool to study the effects of drugs on the central nervous system. This compound has been shown to have stimulant properties, similar to amphetamine, and has been used to study the effects of these types of drugs on the brain. This compound has also been used in studies to investigate the role of serotonin in the brain, as it has been shown to affect the release of this neurotransmitter.
特性
IUPAC Name |
4-benzylsulfonyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-13-11-18-16(24-13)19-17(21)20-9-7-15(8-10-20)25(22,23)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMOZEUSVWMENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2786834.png)

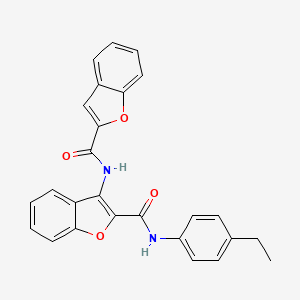

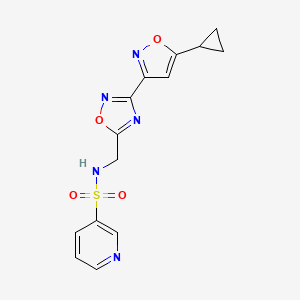
![N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2786843.png)
![2-Amino-7,7-dimethyl-5-(2-pyridin-2-yl-vinyl)-6,7-dihydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B2786845.png)
![[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2786846.png)


![1,6,7-trimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786852.png)

